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Compound of Interest

Compound Name: Buparlisib Hydrochloride

Cat. No.: B1139140

Bupatrlisib, also known by its code names AN2025 and BKM120, is an orally bioavailable small
molecule that acts as a potent and specific pan-class | phosphoinositide 3-kinase (P13K)
inhibitor.[1][2][3] Developed as a potential antineoplastic agent, it has been the subject of
numerous preclinical and clinical investigations across a variety of solid tumors, including
breast cancer and head and neck squamous cell carcinoma (HNSCC).[1][4] This technical
guide provides a comprehensive overview of Buparlisib hydrochloride's chemical structure,
physicochemical properties, mechanism of action, and key experimental data, tailored for
researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Buparlisib hydrochloride is the hydrochloride salt of Buparlisib. Chemically, it is classified as
a pyridinylpyrimidine, consisting of a pyridine ring linked to a pyrimidine ring.[5] The structural
formula and key chemical properties are summarized below.
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Property Value Reference

5-[2,6-bis(morpholin-4-
pyrimidin-4-yl]-4-

IUPAC Name y).py 4 o ) [1][6]
(trifluoromethyl)pyridin-2-amine

monohydrochloride

Molecular Formula C18H21F3N602.HCI [6]

Molecular Weight 446.9 g/mol [6]

CAS Number 1312445-63-8 [6]
ANZ2025, BKM120, NVP-

Synonyms BKM120 [1][3]

Mechanism of Action

Buparlisib's primary mechanism of action is the competitive inhibition of the class | PI3K family
of lipid kinases (p110a, p1103, p1106, and p110y) at the ATP-binding pocket.[2][4] This
inhibition prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to the
secondary messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3][4] The subsequent
reduction in PIP3 levels leads to decreased activation of downstream signaling proteins, most
notably AKT (also known as protein kinase B) and mammalian target of rapamycin (mTOR).[2]
[4] The PIBK/AKT/mTOR pathway is a critical signaling cascade that regulates essential cellular
processes such as cell growth, proliferation, survival, and metabolism.[2] Its dysregulation is a
frequent event in tumorigenesis and can contribute to resistance to various anticancer
therapies.[3][4] By blocking this pathway, Buparlisib can induce tumor cell growth inhibition and
apoptosis in susceptible cancer cell populations.[3][4]

Interestingly, some studies have revealed a dual mechanism of action for Buparlisib,
suggesting that in addition to its PI3K inhibitory activity, it can also interfere with microtubule
polymerization.[7][8] This off-target effect may contribute to its antiproliferative activity, primarily
through microtubule disruption leading to mitotic arrest.[7][8]
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Buparlisib inhibits the PI3BK/AKT/mTOR signaling pathway.
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Quantitative Data Summary

Buparlisib has been characterized by its potent inhibitory activity against PI3K isoforms and its

pharmacokinetic profile in clinical studies. The following tables summarize key quantitative

data.

Table 1: In Vitro Inhibitory Activity

Target IC50 (nM) Reference
p1l10a 52 [9]

p110B 166 [©]

p1103 116 [°]

p110y 262 [9]

Vps34 2,400 [10]

mTOR 4,600 [10]

Table 2: Pharmacokinetic Parameters in Humans (100 mg/day dose)

Parameter Value Reference
Tmax (Time to Maximum
) 1.0-1.5 hours [11]
Concentration)
Half-life (t1/2) ~40 hours [11][12]
Accumulation (Day 28 vs Day
2.9-fold [11]
1)
Steady-state Exposure
=>10,000 ng*h/mL [11]

(AUCO0-24)

Key Experimental Protocols

The development of Buparlisib has been supported by a range of preclinical and clinical

studies. Below are overviews of common experimental methodologies employed.
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In Vitro Kinase Assays

To determine the inhibitory activity of Buparlisib against PI3K isoforms, in vitro kinase assays
are typically performed. These assays generally involve incubating the purified recombinant
PI3K enzyme with its substrate (e.g., PIP2) and ATP in the presence of varying concentrations
of the inhibitor. The production of PIP3 is then quantified, often using methods like ELISA or
radioisotope labeling, to calculate the IC50 value, which represents the concentration of the
inhibitor required to reduce enzyme activity by 50%.

Western Blot Analysis for Pathway Modulation

To confirm the on-target effect of Buparlisib within cancer cells, Western blot analysis is a
standard technique. Cancer cell lines are treated with different concentrations of Buparlisib for
a specified duration.[13] Subsequently, cell lysates are prepared, and proteins are separated by
SDS-PAGE, transferred to a membrane, and probed with specific antibodies against
phosphorylated and total forms of key downstream signaling proteins like AKT and p70 S6K.
[13][14] A reduction in the ratio of phosphorylated to total protein indicates successful pathway
inhibition.

Phase | Clinical Trial Design (3+3 Dose Escalation)

Early-phase clinical trials of Buparlisib, like many oncology drugs, often utilize a 3+3 dose-
escalation design to determine the maximum tolerated dose (MTD).[15][16] In this design,
cohorts of three patients are enrolled at escalating dose levels. If no dose-limiting toxicities
(DLTs) are observed in the first three patients, the next cohort is enrolled at a higher dose. If
one of the three patients experiences a DLT, three more patients are enrolled at the same dose
level. The MTD is defined as the highest dose at which no more than one of six patients
experiences a DLT.[15][16]

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.researchgate.net/figure/Buparlisib-treatment-reduces-phosphorylation-of-signaling-molecules-downstream-of-PI3K_fig6_282159679
https://www.researchgate.net/figure/Buparlisib-treatment-reduces-phosphorylation-of-signaling-molecules-downstream-of-PI3K_fig6_282159679
https://pmc.ncbi.nlm.nih.gov/articles/PMC10529084/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4818722/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6522060/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4818722/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6522060/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Start Trial
(Dose Level 1)

Enroll 3 Patients

Observe for DLTs
in Cycle 1

1 of 3 Patients 0 of 3 Patients
with DLT with DLT

>2 of 3 Patients
with DLT

Escalate to

Enroll 3 More Patients
at Same Dose Level Next Dose Level

Observe for DLTs

No further DLTs \>1 further DLT

<1 of 6 Patients >2 of 6 Patients
with DLT with DLT

MTD Defined MTD is Previous
Proceed to Expansion Cohort Dose Level

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1139140?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Buparlisib Hydrochloride: A Technical Overview for Drug
Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1139140#chemical-structure-and-properties-of-
buparlisib-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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